
Iopanoic acid
Overview
Description
Iopanoic acid is an iodine-containing radiocontrast medium primarily used in cholecystography. It is known for its potent inhibition of thyroid hormone release from the thyroid gland and the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) . The chemical formula of this compound is C11H12I3NO2, and it has a molar mass of 570.935 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iopanoic acid can be synthesized through a multi-step process involving the iodination of aniline derivatives. The key steps include:
Iodination: Aniline is iodinated to form 2,4,6-triiodoaniline.
Alkylation: The triiodoaniline is then alkylated with a suitable alkyl halide to introduce the butanoic acid side chain.
Oxidation: The final step involves the oxidation of the intermediate to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and alkylation reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group.
Reduction: The compound can be reduced to form various iodinated derivatives.
Substitution: this compound can participate in substitution reactions, especially involving the iodine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced iodinated compounds.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thyroid Hormone Regulation
Iopanoic acid is recognized for its ability to inhibit the conversion of thyroxine (T4) to triiodothyronine (T3), which is crucial in managing thyroid hormone levels. This property has been extensively studied, particularly in the context of hyperthyroidism:
- Hyperthyroidism Treatment : A study demonstrated that this compound could effectively reduce serum T3 levels in patients with severe hyperthyroidism. In a case where it was administered alongside propylthiouracil, total T3 levels decreased significantly; however, free T3 levels did not normalize, indicating limited efficacy in long-term management of hyperthyroidism .
- Effects on Thyroid Hormone Receptors : Research indicates that this compound inhibits iodothyronine binding to nuclear receptors, affecting growth hormone production and T3 generation from T4 in pituitary cells. This suggests that while it decreases T3 levels, it may alter the biological activity of thyroid hormones .
- Caloric Restriction Studies : In clinical trials involving morbidly obese men undergoing calorie restriction, this compound was shown to further decrease T3 production significantly compared to underfeeding alone. This highlights its role in modulating thyroid function during metabolic changes .
Veterinary Medicine
This compound has also found applications in veterinary medicine, particularly in treating feline hyperthyroidism:
- Feline Hyperthyroidism : A study involving cats indicated that this compound could provide acute management for thyrotoxicosis. While some cats showed a partial response to treatment, the effects were not sustained over time, suggesting it may not be suitable for long-term therapy .
Cartilage Protection
Recent studies have explored the potential chondroprotective effects of this compound:
- Mechanical Stress Models : In an experimental setup using aged human osteochondral explants subjected to mechanical stress, this compound was tested for its ability to protect cartilage integrity. Results indicated that this compound could mitigate detrimental signaling and preserve cartilage health when delivered through nanoparticle encapsulation . This opens avenues for further research into its use in osteoarthritis management.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of this compound:
Case Studies and Clinical Trials
Several clinical trials and case studies have documented the effects of this compound:
- A clinical trial involving calorie-restricted obese men highlighted the compound's role in further reducing T3 levels during metabolic stress .
- A case study on a patient with severe hyperthyroidism illustrated the rapid reduction of total T3 but cautioned against reliance on this compound due to persistent free T3 levels and potential complications .
Mechanism of Action
Iopanoic acid exerts its effects by inhibiting the enzymes responsible for the conversion of thyroxine (T4) to triiodothyronine (T3). Specifically, it inhibits the 5’-deiodinase enzymes (DIO1 and DIO2), which catalyze this conversion in various tissues, including the thyroid gland, liver, kidney, skeletal muscle, heart, brain, and pituitary . This inhibition leads to a decrease in T3 levels, which is beneficial in conditions like hyperthyroidism .
Comparison with Similar Compounds
- Iodopanoic acid
- Ipodate sodium
Comparison:
- Iodopanoic acid: Similar to iopanoic acid, iodopanoic acid is also used as a radiocontrast medium and has similar inhibitory effects on thyroid hormone release and conversion .
- Ipodate sodium: Another iodine-containing radiocontrast agent, ipodate sodium shares similar properties and applications with this compound but differs in its chemical structure and pharmacokinetics .
This compound stands out due to its specific inhibition of thyroid hormone conversion, making it particularly useful in managing thyroid-related disorders .
Biological Activity
Iopanoic acid, also known as Telepaque, is an iodinated cholecystographic agent primarily used for imaging the gallbladder. However, its biological activity extends beyond radiological applications, particularly in the field of endocrinology, where it plays a significant role in managing thyroid disorders. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.
This compound functions primarily as an inhibitor of deiodinase enzymes, particularly 5'-deiodinase. This inhibition reduces the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). The compound has demonstrated varying degrees of inhibition across different deiodinase isoforms:
- DIO1 : IC50 = 97 µM
- DIO2 : IC50 = 231 µM
- DIO3 : No significant inhibition observed under standard assay conditions .
This selective inhibition has significant implications for its use in treating hyperthyroid conditions.
Therapeutic Applications
This compound is utilized in various clinical scenarios, particularly in managing hyperthyroidism and conditions related to thyroid hormone excess. Key therapeutic applications include:
- Amiodarone-Induced Thyrotoxicosis (AIT) : In patients with AIT, this compound has been shown to rapidly restore euthyroidism. A study involving seven patients demonstrated that treatment with this compound (1 g/day for an average of 13 days) effectively normalized serum-free T3 levels while maintaining serum-free T4 levels .
- Thyrotropin-Secreting Tumors : In a case study involving two patients with thyrotropinomas, this compound was administered perioperatively to achieve rapid normalization of serum-free T4 and T3 levels, demonstrating its effectiveness even when antithyroid drugs failed .
Case Studies and Research Findings
Several studies have highlighted the biological activity and clinical efficacy of this compound:
- Study on Xenopus laevis : Research conducted on Xenopus laevis indicated that exposure to this compound resulted in altered thyroid hormone profiles consistent with hyperthyroxinemia. The study noted delayed metamorphosis and reduced growth at higher concentrations, suggesting potential ecological risks associated with endocrine disruption .
- Hyperthyroidism Management : A controlled study reported that patients treated with this compound showed a significant decrease in serum T3 levels over time, correlating with increased growth hormone responsiveness in thyrotoxic patients . This suggests that this compound not only manages thyroid hormone levels but may also influence other hormonal pathways.
- Thyroidectomy Preparation : In patients preparing for total thyroidectomy due to AIT, the use of this compound allowed for safe surgical intervention by quickly controlling hyperthyroid symptoms without significant complications .
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound:
Chemical Reactions Analysis
Enzymatic Deiodination Reactions
Iopanoic acid acts as both a substrate and inhibitor of iodothyronine deiodinases (DIOs), enzymes critical in thyroid hormone metabolism.
Inhibition of Deiodinase Enzymes
-
Mechanism : Competitively inhibits 5'-deiodinase (DIO1 and DIO2), blocking the conversion of thyroxine (T₄) to triiodothyronine (T₃) .
-
Kinetic Data :
-
Substrate Activity : Undergoes monodeiodination via DIO1 in microsomal liver preparations (e.g., mouse), generating deiodinated metabolites .
Impact on Thyroid Hormone Dynamics
Radioiodination via Isotope Exchange
This compound derivatives undergo efficient radioiodination under specific conditions, enabling radiopharmaceutical applications.
Reaction Conditions and Yields
-
Substrates : Cholesteryl iopanoate, cyclohexyl iopanoate.
-
Performance :
Substrate Reaction Time (h) Radiochemical Yield (%) Cholesteryl iopanoate (Et) 1 98 Cyclohexyl iopanoate 1.5 91 -
Catalysis : Pivalic acid enhances reaction rates by acting as both solvent and acid catalyst .
Analytical Characterization of Reactions
Advanced techniques quantify reaction products and validate mechanisms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Application : Measures deiodination products (e.g., 3,3’-T₂ from DIO1, T₃ from DIO2) in enzyme inhibition assays .
-
Conditions :
Sandell-Kolthoff (SK) Reaction
-
Principle : Colorimetric detection of iodide released during deiodination .
-
Sensitivity : Detects ≥60 pmol iodide, correlating with 19% substrate consumption .
Environmental and Toxicological Reactions
This compound disrupts thyroid pathways in aquatic species, demonstrating ecotoxicological relevance.
Key Findings in Japanese Medaka
-
Molecular Effects : Suppresses dio1 and dio2 expression, elevating T₄/T₃ levels .
-
Adverse Outcomes : Inhibits swim bladder inflation (EC₅₀ = 5.3 μM) and reduces swimming performance .
Synthetic and Stability Considerations
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study iopanoic acid’s effects on thyroid hormone regulation, and what methodological criteria ensure their validity?
- Answer: Xenopus laevis tadpoles are a well-established model due to their thyroid hormone-dependent metamorphosis. Researchers administer this compound (e.g., 10 mM in dechlorinated water) to inhibit deiodinase enzymes, which block the conversion of thyroxine (T4) to triiodothyronine (T3). Methodological rigor includes maintaining controlled environments (e.g., weekly water changes), standardized feeding protocols, and staged development monitoring (Nieuwkoop-Faber stages). Control groups without treatment and replication across batches are critical to validate results .
Q. How is this compound’s efficacy in thyroid hormone inhibition quantitatively assessed in vitro and in vivo?
- Answer:
- In vitro: Enzyme activity assays (e.g., deiodinase inhibition) using liver microsomes or cell cultures, with radioisotopic tracing (¹²⁵I-labeled T4/T3) to measure conversion rates.
- In vivo: Hormone quantification via radioimmunoassays (RIA) or LC-MS/MS in serum/tissue samples. Dose-response curves (e.g., EC₅₀ for enzyme inhibition) and time-course studies are used to establish pharmacokinetic profiles .
Q. What are the key parameters for administering this compound in aquatic models to ensure reproducible results?
- Answer:
- Concentration: 1–10 mM in aqueous solutions, adjusted for species sensitivity.
- Exposure duration: Days to weeks, aligned with developmental milestones (e.g., pre-metamorphic vs. climax stages in tadpoles).
- Controls: Vehicle-only groups and baseline hormone measurements.
- Validation: Parallel experiments with methimazole (thyroid peroxidase inhibitor) to isolate deiodinase-specific effects .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound’s impact on gene expression across tissues (e.g., testes vs. ovaries)?
- Answer: Contradictions may arise from tissue-specific hormone receptor densities or metabolic pathways. Methodological solutions include:
- Multi-omics integration: RNA-seq or qPCR for gene expression (e.g., thyroid-responsive genes like THRB or DIO2) paired with proteomic validation.
- Hormone co-treatment designs: Combining this compound with androgens/estrogens to test interaction effects (e.g., IOP + 5α-dihydrotestosterone in Figure 3 of ).
- Statistical modeling: Multivariate analysis to account for covariates (e.g., baseline hormone levels, sex-specific differences) .
Q. What strategies optimize this compound dosing to balance efficacy and off-target effects in chronic studies?
- Answer:
- Dose escalation trials: Start with subtherapeutic doses (e.g., 1 mM) and incrementally increase while monitoring survival rates and metamorphic progression.
- Toxicity screens: Assess liver enzyme markers (e.g., ALT, AST) and histopathology in parallel with hormone assays.
- Pharmacokinetic modeling: Estimate clearance rates and tissue accumulation using mass spectrometry .
Q. How should meta-analyses reconcile heterogeneity in this compound studies across species or experimental designs?
- Answer:
- PRISMA-guided systematic reviews: Define inclusion criteria (e.g., peer-reviewed in vivo studies) and assess bias via tools like SYRCLE’s risk-of-bias checklist.
- Subgroup analysis: Stratify data by species (e.g., amphibians vs. mammals), dosing regimens, or endpoints (e.g., hormone levels vs. phenotypic changes).
- Sensitivity testing: Exclude outliers or studies with high risk of confounding variables (e.g., uncontrolled temperature in aquatic models) .
Q. Methodological Tables
Table 1: Key Parameters for this compound Administration in Xenopus laevis Tadpoles
Parameter | Typical Range | Purpose | Reference |
---|---|---|---|
Concentration | 1–10 mM | Inhibit deiodinase activity | |
Exposure duration | 7–21 days | Cover critical metamorphic stages | |
Water change frequency | Weekly | Maintain compound stability | |
Control group design | Vehicle (e.g., DMSO) | Isolate compound-specific effects |
Table 2: Common Pitfalls in this compound Studies and Mitigation Strategies
Pitfall | Mitigation Strategy | Reference |
---|---|---|
Off-target enzyme inhibition | Co-treatment with pathway-specific inhibitors | |
Variable hormone baseline levels | Pre-treatment hormone quantification | |
Species-specific pharmacokinetics | Allometric scaling for cross-species studies |
Properties
IUPAC Name |
2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRFJRBSRORBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023159 | |
Record name | Iopanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
CREAM-COLORED SOLID; SOL IN DIL ALKALI, 95% ALC, OTHER ORG SOLVENTS /DL-ISOMER/, INSOL IN WATER; SOL IN CHLOROFORM & ETHER; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES | |
Record name | IOPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
.../IT/ SUPPRESSES THYROID FUNCTION IN EUTHYROID AND HYPERTHYROID INDIVIDUALS., TSH INDUCED SECRETION OF 3,3'-DIIODOTHYRONINE, 3',5'-T2, & 3,5-T2 BY PERFUSED DOG THYROID WAS DETERMINED. IOPANOATE (10-5 MOLAR) & IPODATE (10-5 MOLAR), BOTH INHIBITORS OF PERIPHERAL IODOTHYRONINE DEIODINATION, INHIBITED 3,3'-DIIODOTHYRONINE SECRETION., THE ABILITY OF ROENTGENOGRAPHIC CONTRAST AGENTS TO INHIBIT BINDING OF (125)I-LABELED T3 TO NUCLEAR RECEPTORS WAS STUDIED DURING INCUBATION OF RAT LIVER NUCLEI OR NUCLEAR EXTRACTS IN VITRO & AFTER IP ADMIN OF THE AGENTS IN VIVO. IOPANOIC ACID INHIBITED BINDING OF T3-(125)I IN VITRO., CHANGES IN CONCN OF TSH, THYROXINE, T3, & REVERSE T3 IN SERUM WERE EXAMINED IN 21 MALE EUTHYROID SUBJECTS AFTER ORAL ADMIN OF 3 G/DAY OF IOPANOIC ACID. CONCN OF TSH, THYROXINE, & REVERSE T3 INCREASED, WHEREAS CONCN OF T3 DECREASED AFTER ADMIN OF IOPANOIC ACID. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
POWDER | |
CAS No. |
96-83-3 | |
Record name | (±)-Iopanoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=96-83-3 | |
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Record name | Iopanoic acid | |
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Record name | IOPANOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MELTS WITH DECOMP BETWEEN 152 DEG & 158 °C, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): -5.2 +/- 0.1 DEG @ 20 °C/D; MP: 162-163 °C /L-ISOMER/, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): +5.1 +/- 0.1 DEG @ 20 °C/D; MP: 162 °C /D-ISOMER/ | |
Record name | IOPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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